molecular formula C6H4F2IN B2724502 3,6-Difluoro-2-iodoaniline CAS No. 1582732-86-2

3,6-Difluoro-2-iodoaniline

Cat. No. B2724502
CAS RN: 1582732-86-2
M. Wt: 255.006
InChI Key: PZVUIGFQYOMSJI-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-iodoaniline is a synthetic compound made up of an aromatic ring with two fluorine atoms at the 3 and 6 positions and an iodine atom attached to the 2 position of the ring . It has a molecular formula of C6H4F2IN .


Molecular Structure Analysis

The molecular structure of 3,6-Difluoro-2-iodoaniline consists of an aromatic ring with two fluorine atoms and one iodine atom. The molecular formula is C6H4F2IN, and it has an average mass of 255.004 Da and a monoisotopic mass of 254.935638 Da .


Physical And Chemical Properties Analysis

3,6-Difluoro-2-iodoaniline is a solid at ambient temperature . It has a molecular weight of 255.01 .

Scientific Research Applications

Radical Chemistry and Synthesis

3,6-Difluoro-2-iodoaniline, as part of the hypervalent iodine(III) compounds category, has seen extensive application in radical chemistry for constructing complex molecular structures. These compounds facilitate the formation of C–CF3, C–N3, C–CN, and C–X bonds, among others, through both ionic and radical pathways. The radical reactivity of these iodine(III) reagents, including diaryliodonium salts and aryliodonium ylides, has been harnessed in transition metal-free conditions for generating trifluoromethyl and perfluoroalkyl radicals. This has led to advancements in alkane C–H functionalization and the synthesis of various perfluoroalkylated N-heterocycles, highlighting the versatility of 3,6-Difluoro-2-iodoaniline derivatives in radical-mediated synthetic chemistry (Wang & Studer, 2017).

Electrophilic Fluorination

In the realm of electrophilic fluorination, hypervalent iodine(III) species, akin to 3,6-Difluoro-2-iodoaniline, are pivotal. These species, easily prepared via processes involving Selectfluor, have been utilized for the synthesis of aryl iodine(III) difluorides, showcasing their applicability in the straightforward preparation of key intermediates for further synthetic transformations (Ye, Twamley, & Shreeve, 2005).

Halogen Exchange and Radical Insertions

Utilization in halogen exchange reactions and radical insertions further exemplifies the chemical utility of 3,6-Difluoro-2-iodoaniline derivatives. For example, perfluoroalkyl iodides have been used in halogen-bond-promoted radical isocyanide insertions, enabling the synthesis of fluoroalkylated compounds. This demonstrates the role of such iodine derivatives in enabling novel synthetic routes under visible-light irradiation for the construction of complex molecules with fluoroalkyl groups (Sun et al., 2016).

Radiofluorination

The application of hypervalent iodine(III) compounds in radiofluorination represents another significant research area. These compounds have been pivotal in developing methodologies for the radiofluorination of non-activated and hindered aromatics, crucial for the synthesis of radiopharmaceuticals for positron emission tomography (PET). This underscores the importance of 3,6-Difluoro-2-iodoaniline derivatives in medicinal chemistry and diagnostic imaging (Rotstein et al., 2014).

Safety and Hazards

3,6-Difluoro-2-iodoaniline is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3,6-difluoro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVUIGFQYOMSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluoro-2-iodoaniline

Synthesis routes and methods

Procedure details

4M HCl (7.60 mL, 30.4 mmol) in dioxane was added to a solution of tert-butyl (3,6-difluoro-2-iodophenyl)carbamate (1.08 g, 3.04 mmol) in THF (7.60 ml) at room temperature and then stirred overnight. The solvent was removed in vacuo, and then the contents were partitioned between DCM (3×50 mL) and sat'd aqueous sodium bicarbonate. The organics were dried over MgSO4, filtered and concentrated. The crude material was purified on silica gel, eluting 0-50% EtOAc in hexanes over 16 minutes to afford 3,6-difluoro-2-iodoaniline (373 mg, 1.46 mmol) as a tan oil. MS (ESI): m/z=256.2 (M+H-Boc).
Name
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
tert-butyl (3,6-difluoro-2-iodophenyl)carbamate
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7.6 mL
Type
solvent
Reaction Step One

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